![molecular formula C17H30N2O2 B13713811 tert-Butyl ((4-aminobicyclo[2.2.2]octan-1-yl)methyl)(cyclopropyl)carbamate](/img/structure/B13713811.png)
tert-Butyl ((4-aminobicyclo[2.2.2]octan-1-yl)methyl)(cyclopropyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl ((4-aminobicyclo[2.2.2]octan-1-yl)methyl)(cyclopropyl)carbamate: is a chemical compound with the molecular formula C16H30N2O2. This compound is characterized by its unique bicyclic structure, which includes a cyclopropyl group and a tert-butyl carbamate moiety. It is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ((4-aminobicyclo[222]octan-1-yl)methyl)(cyclopropyl)carbamate typically involves multiple steps, starting from readily available starting materials One common synthetic route involves the protection of the amine group on the bicyclo[22The reaction conditions often require the use of protecting groups, such as Boc (tert-butoxycarbonyl), and reagents like cyclopropyl bromide for the cyclopropylation step .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl ((4-aminobicyclo[2.2.2]octan-1-yl)methyl)(cyclopropyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like amines, alcohols, and thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, tert-Butyl ((4-aminobicyclo[2.2.2]octan-1-yl)methyl)(cyclopropyl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms .
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe to investigate enzyme activities and binding affinities .
Medicine: In medicinal chemistry, the compound is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific biological pathways .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .
Mecanismo De Acción
The mechanism of action of tert-Butyl ((4-aminobicyclo[2.2.2]octan-1-yl)methyl)(cyclopropyl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activities. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation .
Comparación Con Compuestos Similares
- tert-Butyl (4-aminobicyclo[2.2.2]octan-1-yl)carbamate
- tert-Butyl (1-formyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate
- tert-Butyl ((2-aminobicyclo[2.2.2]octan-2-yl)methyl)carbamate hydrochloride
Comparison: Compared to these similar compounds, tert-Butyl ((4-aminobicyclo[2.2.2]octan-1-yl)methyl)(cyclopropyl)carbamate is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties. This structural difference can influence the compound’s reactivity, binding affinity, and overall biological activity .
Propiedades
Fórmula molecular |
C17H30N2O2 |
|---|---|
Peso molecular |
294.4 g/mol |
Nombre IUPAC |
tert-butyl N-[(4-amino-1-bicyclo[2.2.2]octanyl)methyl]-N-cyclopropylcarbamate |
InChI |
InChI=1S/C17H30N2O2/c1-15(2,3)21-14(20)19(13-4-5-13)12-16-6-9-17(18,10-7-16)11-8-16/h13H,4-12,18H2,1-3H3 |
Clave InChI |
VTUCBPOPSODNPH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N(CC12CCC(CC1)(CC2)N)C3CC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


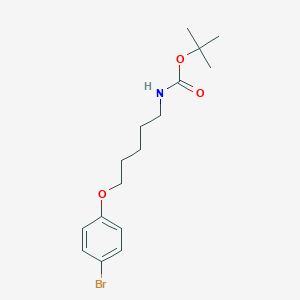
![(Z,2S,9S)-9-[tert-butyl(dimethyl)silyl]oxy-2,6,10-trimethyl-11-(2-methyl-1,3-thiazol-4-yl)undec-6-en-1-ol](/img/structure/B13713731.png)

![3-[[4-(2-Pyridyl)phenyl]amino]benzoic Acid](/img/structure/B13713748.png)

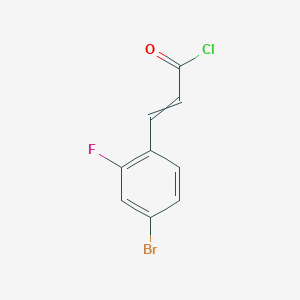
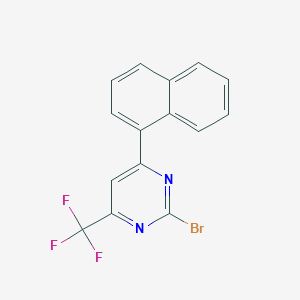
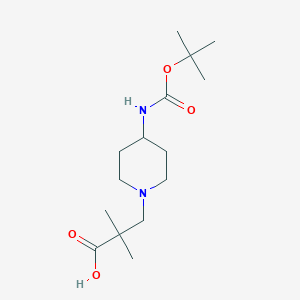
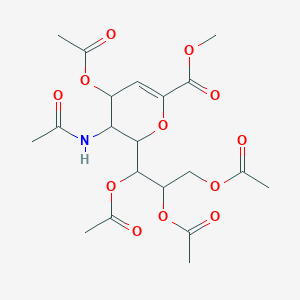
![4-(tert-Butyl)-N-[3-chloro-4-oxonaphthalen-1(4H)-ylidene]benzenesulfonamide](/img/structure/B13713770.png)
![tert-Butyl ((4-aminobicyclo[2.2.2]octan-1-yl)methyl)(methyl)carbamate](/img/structure/B13713775.png)
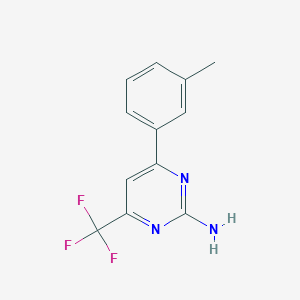
![O-[2-Fluoro-6-(trifluoromethyl)benzyl]hydroxylamine Hydrochloride](/img/structure/B13713792.png)

